[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
“(5-Bromo-2-fluorophenyl)methylamine” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(5-Bromo-2-fluorophenyl)methylamine”.Molecular Structure Analysis
The molecular structure analysis of “(5-Bromo-2-fluorophenyl)methylamine” is not available in the retrieved data.Chemical Reactions Analysis
The specific chemical reactions involving “(5-Bromo-2-fluorophenyl)methylamine” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromo-2-fluorophenyl)methylamine” are not provided in the available resources.Scientific Research Applications
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, though not directly mentioning the target compound, provides insights into the nature of noncovalent interactions in molecules with halogen substitutions such as bromine and fluorine. Their findings reveal that halogenated compounds participate in significant intra- and intermolecular interactions, offering a basis for understanding the behavior of “(5-Bromo-2-fluorophenyl)methylamine” in various environments (El-Emam et al., 2020).
Fluorescent and Colorimetric pH Probe Development
Research by Diana et al. (2020) on a new fluorescent and colorimetric pH probe highlights the application of halogenated compounds in developing sensors for monitoring pH levels in different settings. Although it focuses on a different chemical entity, the principles of solubility and colorimetric response in halogenated compounds could relate to potential applications of the target compound in sensor development (Diana et al., 2020).
Catalytic Amination Reactions
A study on the selective amination of polyhalopyridines, including a compound with structural similarities to the target molecule, showcases the utility of halogenated compounds in facilitating catalytic reactions, which are crucial in pharmaceutical synthesis and material science (Jianguo Ji et al., 2003).
Anion Exchange Polymer Electrolytes
Kim et al. (2011) discuss the synthesis of guanidinium-functionalized anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, emphasizing the role of fluorophenyl compounds in creating materials with precise cation functionalities. This research could imply applications for the target compound in the development of advanced material technologies (Kim et al., 2011).
Antidepressive Activity Research
Yuan (2012) synthesized a compound structurally related to the target molecule and investigated its antidepressant activities, highlighting the potential of halogenated amines in developing new therapeutic agents (Yuan, 2012).
Safety And Hazards
The safety and hazards associated with “(5-Bromo-2-fluorophenyl)methylamine” are not specified in the available resources.
Future Directions
As for the future directions, it’s hard to predict without more specific information about the compound and its applications. However, given the interest in bromo and fluoro compounds in various fields of chemistry, it’s likely that further research could reveal interesting properties and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consulting scientific literature or a chemistry professional may be beneficial.
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h2-4,6,13H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOQRHTQSFLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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